![molecular formula C6H16ClNO B1389154 1-(Ethoxymethyl)propylamine hydrochloride CAS No. 69450-89-1](/img/structure/B1389154.png)
1-(Ethoxymethyl)propylamine hydrochloride
Overview
Description
1-(Ethoxymethyl)propylamine hydrochloride, also known as 1-EMPA-HCl, is an organic compound that is widely used in research laboratories as a reagent in organic chemistry. It is a white, crystalline solid with a melting point of 118-120°C. It is soluble in water and organic solvents, and has a molecular weight of 151.6 g/mol. 1-EMPA-HCl is an important building block for the synthesis of many compounds, such as peptides and nucleosides.
Scientific Research Applications
1-(Ethoxymethyl)propylamine hydrochloride is widely used in research laboratories as a reagent in organic chemistry. It is used in the synthesis of compounds such as peptides, nucleosides, and other biologically active compounds. It is also used in the synthesis of other organic compounds, such as esters, amides, and alcohols.
Mechanism of Action
1-(Ethoxymethyl)propylamine hydrochloride acts as a nucleophile in organic synthesis. It is a strong base that can react with electrophiles to form new compounds. It can also act as a leaving group in substitution reactions, allowing the formation of new bonds.
Biochemical and Physiological Effects
1-(Ethoxymethyl)propylamine hydrochloride is not known to have any biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
1-(Ethoxymethyl)propylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also highly soluble in water and organic solvents, making it easy to work with. One limitation is that it is not very stable in air, so it should be stored in an airtight container.
Future Directions
Future research may focus on the development of new methods for synthesizing 1-(Ethoxymethyl)propylamine hydrochloride, as well as new applications for the compound. It may also be used as a starting material for the synthesis of other compounds, such as peptides and nucleosides. Additionally, further research may be conducted to explore the biochemical and physiological effects of 1-(Ethoxymethyl)propylamine hydrochloride. Finally, more research may be conducted to investigate the potential of 1-(Ethoxymethyl)propylamine hydrochloride as a drug or therapeutic agent.
properties
IUPAC Name |
1-ethoxybutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-6(7)5-8-4-2;/h6H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHUVMQTVUYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662980 | |
Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxymethyl)propylamine hydrochloride | |
CAS RN |
69450-89-1 | |
Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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